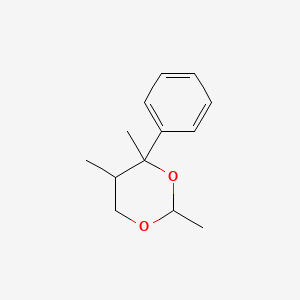
2,4,5-Trimethyl-4-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-4-phenyl-1,3-dioxane is an organic compound with the molecular formula C13H18O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its applications in various fields, including perfumery and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethyl-4-phenyl-1,3-dioxane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst . For instance, the reaction between a ketone or an aldehyde with 1,3-diols in the presence of an acid catalyst can yield substituted derivatives of 1,3-dioxane .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve the use of advanced separation techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted dioxanes .
Scientific Research Applications
2,4,5-Trimethyl-4-phenyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-4-phenyl-1,3-dioxane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-4-phenyl-1,3-dioxane: Known for its use in perfumery and exhibits similar chemical properties.
1,3-Dioxane: A parent compound with a simpler structure and used as a solvent and co-monomer in polyacetals.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Used in trapping adducts formed during reactions.
Uniqueness
2,4,5-Trimethyl-4-phenyl-1,3-dioxane is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the fragrance industry and as a reagent in organic synthesis .
Properties
CAS No. |
37922-18-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,4,5-trimethyl-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-10-9-14-11(2)15-13(10,3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChI Key |
HIPJVLQQRRZAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(OC1(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


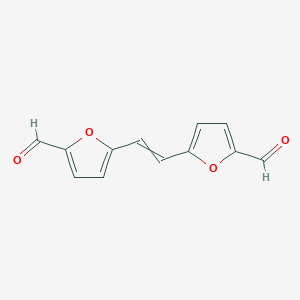
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
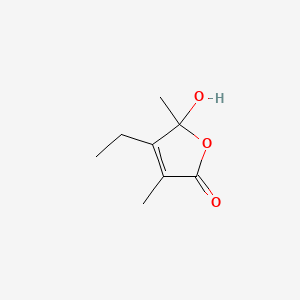


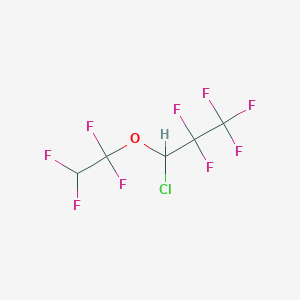
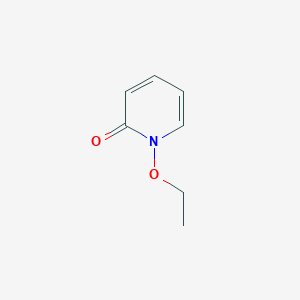
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
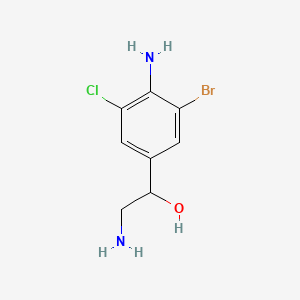

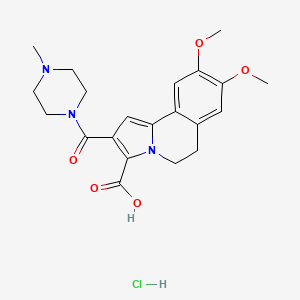

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
